2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-ethylpyrazol-3-yl)methoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-2-11-8(3-5-10-11)7-12-6-4-9/h3,5H,2,4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWNQDFDQMQRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)COCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Ethyl 1h Pyrazol 5 Yl Methoxy Ethanamine and Analogues
Retrosynthetic Disconnection Strategies for 2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethanamine
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered, focusing on the ether linkage and the pyrazole (B372694) N-ethyl group.
Primary Disconnections:
C-O Bond of the Ether: The most logical disconnection is at the ether linkage. This bond can be formed via a nucleophilic substitution, such as the Williamson ether synthesis. This leads to two key synthons: a pyrazole-containing alcohol (1-ethyl-1H-pyrazol-5-yl)methanol and a 2-aminoethyl halide or a protected equivalent.
N-C Bond of the Pyrazole: An alternative disconnection is at the N-ethyl bond of the pyrazole ring. This suggests a precursor of (1H-pyrazol-5-yl)methoxy)ethanamine which can be subsequently alkylated.
The first strategy is often preferred as it allows for the construction and functionalization of the pyrazole core before the introduction of the flexible and potentially reactive amino-ethereal side chain.
Retrosynthetic Pathway:
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-O Ether Bond): This leads to (1-Ethyl-1H-pyrazol-5-yl)methanol and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide).
Disconnection 2 (N-Ethyl Bond): The (1-Ethyl-1H-pyrazol-5-yl)methanol can be further disconnected to 1H-pyrazole-5-carbaldehyde or a corresponding ester, which can be reduced to the alcohol.
Disconnection 3 (Pyrazole Ring): The pyrazole ring itself can be disconnected into precursor molecules suitable for a cycloaddition reaction, a common method for pyrazole synthesis. rsc.orgorganic-chemistry.org This typically involves a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.org
This systematic deconstruction provides a clear roadmap for the forward synthesis, starting from simple and readily available precursors.
Elaboration of the 1-Ethyl-1H-pyrazole Moiety: Precursor Synthesis and Functionalization
The synthesis of the 1-ethyl-1H-pyrazole core is a critical step. This involves the formation of the pyrazole ring followed by its functionalization.
One of the most common and versatile methods for synthesizing the pyrazole ring is through a [3+2] cycloaddition reaction. nih.govresearchgate.net This typically involves the reaction of a 1,3-dipole with a dipolarophile. A standard approach is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org
For the synthesis of a pyrazole with the desired substitution pattern, a suitable starting material would be a β-ketoester or a β-dialdehyde. The reaction with hydrazine hydrate would yield the 1H-pyrazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.
| Reactant 1 | Reactant 2 | Product | Typical Conditions | Yield (%) |
| Ethyl 4,4-dimethoxy-3-oxobutanoate | Hydrazine hydrate | Ethyl 1H-pyrazole-5-carboxylate | Ethanol, reflux | 80-90 |
| Malondialdehyde | Hydrazine hydrate | 1H-pyrazole | Acetic acid, room temp | 75-85 |
This table presents illustrative data for typical pyrazole syntheses.
Once the 1H-pyrazole ring is formed, the next step is the introduction of the ethyl group at the N-1 position. N-alkylation of pyrazoles is a well-established transformation. mdpi.com Traditional methods often involve the deprotonation of the pyrazole with a strong base, such as sodium hydride, followed by the addition of an alkyl halide (e.g., ethyl bromide or ethyl iodide). semanticscholar.org
The regioselectivity of N-alkylation can be an issue with unsymmetrically substituted pyrazoles, potentially leading to a mixture of N-1 and N-2 alkylated products. However, for a pyrazole-5-carboxylate, the steric hindrance and electronic effects often favor alkylation at the N-1 position.
More recent methods for N-alkylation have been developed that utilize milder conditions, such as using trichloroacetimidates as electrophiles with a Brønsted acid catalyst. mdpi.com
| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) |
| Ethyl 1H-pyrazole-5-carboxylate | Ethyl bromide | Sodium hydride | DMF | Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | 85-95 |
| 1H-pyrazole | Diethyl sulfate | Potassium carbonate | Acetone | 1-Ethyl-1H-pyrazole | 70-80 |
This table provides representative data for N-alkylation reactions of pyrazoles.
Following N-alkylation, the ester group at the 5-position can be reduced to the corresponding alcohol, (1-ethyl-1H-pyrazol-5-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Ether Linkage Formation: Mechanistic Considerations and Synthetic Optimization
The final key step in the synthesis is the formation of the ether linkage to introduce the 2-aminoethane moiety.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. youtube.comlibretexts.org In the context of synthesizing the target molecule, the alcohol, (1-ethyl-1H-pyrazol-5-yl)methanol, is first deprotonated with a base to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with a protected 2-aminoethyl halide.
A common protecting group for the amine is a phthalimide group, which is robust and can be easily removed in a subsequent step. The reaction would involve N-(2-bromoethyl)phthalimide as the electrophile.
Reaction Scheme:
(1-Ethyl-1H-pyrazol-5-yl)methanol + NaH → Sodium (1-ethyl-1H-pyrazol-5-yl)methoxide
Sodium (1-ethyl-1H-pyrazol-5-yl)methoxide + N-(2-bromoethyl)phthalimide → 2-(2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethyl)isoindoline-1,3-dione
Deprotection using hydrazine hydrate to yield the final product, this compound.
| Alcohol | Alkyl Halide | Base | Solvent | Product | Typical Yield (%) |
| (1-Ethyl-1H-pyrazol-5-yl)methanol | N-(2-bromoethyl)phthalimide | Sodium hydride | THF | Phthalimide-protected intermediate | 70-85 |
| Benzyl alcohol | Ethyl iodide | Potassium tert-butoxide | DMSO | Benzyl ethyl ether | 80-90 |
This table illustrates typical conditions and yields for Williamson ether synthesis.
While the Williamson ether synthesis is generally effective, alternative methods can be employed, particularly if the substrates are sensitive to strongly basic conditions. One such alternative is the Mitsunobu reaction. This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, a protected 2-aminoethanol) under milder, neutral conditions, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Another approach could involve phase-transfer catalysis, which can facilitate the reaction between the alkoxide and the alkyl halide in a biphasic system, often leading to improved yields and milder reaction conditions.
The choice of synthetic methodology will ultimately depend on the specific substrate, desired scale, and the need to control regioselectivity and avoid side reactions.
Introduction of the Ethanamine Moiety: Amination Reactions and Protective Group Strategies
The introduction of the ethanamine group is a critical step in the synthesis of the target molecule. This transformation typically occurs late in the synthetic sequence, starting from a precursor that already contains the 1-ethyl-1H-pyrazol-5-yl)methoxy moiety. The primary methods for installing the terminal amine group are reductive amination and the Gabriel synthesis, each with its own set of advantages and procedural requirements.
Reductive amination is a highly effective method for forming amines from carbonyl compounds. In the context of synthesizing this compound, this process would typically start with the corresponding aldehyde, 2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)acetaldehyde. The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate by reacting the aldehyde with an ammonia (B1221849) source, followed by in-situ reduction to the desired primary amine.
Commonly used reducing agents for this transformation are hydride reagents that are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is a particularly favored reagent for this purpose due to its mildness and selectivity. ineosopen.org The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane or dichloromethane. ineosopen.org
The general procedure involves dissolving the pyrazole aldehyde precursor and an ammonia source (such as ammonia in an alcoholic solution or ammonium (B1175870) acetate) in a suitable solvent, followed by the portion-wise addition of the reducing agent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Table 1: Key Reagents in Reductive Amination of Pyrazole Aldehydes
| Reagent Role | Example(s) | Typical Conditions | Reference |
|---|---|---|---|
| Aldehyde Precursor | 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes | N/A | ineosopen.org |
| Amine Source | Ammonia, Primary/Secondary Amines | 1.2 equivalents | ineosopen.org |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.4 equivalents | ineosopen.org |
The Gabriel synthesis offers a classic and reliable alternative for the preparation of primary amines, effectively avoiding the over-alkylation issues that can plague other methods. chemistrysteps.commasterorganicchemistry.com This multi-step sequence begins with the deprotonation of phthalimide by a base like potassium hydroxide to form potassium phthalimide, a potent nitrogen nucleophile. chemistrysteps.comlibretexts.org
For the synthesis of the target compound, a suitable precursor such as 1-(2-haloethoxy)methyl-5-ethyl-1H-pyrazole (where halo is chloro, bromo, or iodo) would be required. The phthalimide anion displaces the halide in an SN2 reaction to form an N-alkylated phthalimide intermediate. chemistrysteps.commasterorganicchemistry.com The final and crucial step is the liberation of the primary amine from this intermediate. While acidic or basic hydrolysis can be used, the most common and often milder method is hydrazinolysis—reaction with hydrazine (N₂H₄). masterorganicchemistry.comlibretexts.org This cleaves the N-alkylated phthalimide, yielding the desired primary amine and the stable phthalhydrazide byproduct. masterorganicchemistry.comorganic-chemistry.org
This method is particularly advantageous as it uses a "protected" form of ammonia, preventing the product amine from reacting further with the starting alkyl halide, thus ensuring a high yield of the primary amine. masterorganicchemistry.com
Table 2: Typical Reaction Sequence for Gabriel Synthesis
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Deprotonation | Phthalimide, Potassium Hydroxide (KOH) | Formation of nucleophilic potassium phthalimide. chemistrysteps.comlibretexts.org |
| 2 | Alkylation (SN2) | Alkyl Halide (e.g., R-Br) | Attachment of the pyrazole-containing alkyl group to the phthalimide nitrogen. chemistrysteps.com |
Application of Green Chemistry Principles in the Synthetic Design
Modern synthetic chemistry places a strong emphasis on sustainability and environmental responsibility. The principles of green chemistry can be applied to the synthesis of pyrazole derivatives to minimize environmental impact, reduce waste, and improve efficiency. jetir.org
Key green strategies applicable to the synthesis of this compound and its intermediates include:
Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Green alternatives include water, ethanol, or deep eutectic solvents (DESs), which are biodegradable and have low toxicity. researchgate.net Multicomponent reactions in aqueous media are particularly valuable. researchgate.netacs.org
Atom Economy and Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials are combined to form a complex product in a single step. nih.gov This approach improves atom economy, reduces the number of purification steps, and minimizes waste. acs.orgnih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together, eliminates solvent waste entirely. researchgate.netmdpi.com
Table 3: Green Chemistry Approaches in Pyrazole Synthesis
| Green Technique | Advantage(s) | Example Application | Reference(s) |
|---|---|---|---|
| Microwave Irradiation | Reduced reaction time, increased yield. | Synthesis of pyrano[2,3-c]pyrazoles. | researchgate.netnih.gov |
| Ultrasound Assistance | Short reaction times (minutes), high yields (up to 98%). | Synthesis of pyrazole derivatives in aqueous ethanol. | researchgate.netnih.gov |
| Aqueous Media | Use of a non-toxic, renewable solvent. | Multicomponent synthesis of pyrazolone derivatives. | researchgate.netacs.org |
| Solvent-Free Conditions | Eliminates solvent waste, simple procedure. | Synthesis of NH-pyrazoles by grinding. | researchgate.netmdpi.com |
By integrating these principles, the synthesis of pyrazole-based compounds can be made more economically favorable and environmentally benign. researchgate.net
Chemical Reactivity and Derivatization Studies of 2 1 Ethyl 1h Pyrazol 5 Yl Methoxy Ethanamine
Reactivity Profiling of the Pyrazole (B372694) Core in 2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethanamine.
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring. The ethyl group at the N1 position and the methoxyethanamine (B8433553) group at the C5 position electronically influence the ring's susceptibility to attack.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring.
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the reaction typically occurring at the C4 position, which is the most electron-rich carbon atom in the pyrazole nucleus. The N-ethyl group and the C5-alkoxy substituent are expected to further activate the C4 position towards electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
| Reaction | Reagents and Conditions | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-((1-Ethyl-4-nitro-1H-pyrazol-5-yl)methoxy)ethanamine |
| Bromination | Br₂ in acetic acid | 2-((4-Bromo-1-ethyl-1H-pyrazol-5-yl)methoxy)ethanamine |
| Chlorination | Cl₂ in acetic acid | 2-((4-Chloro-1-ethyl-1H-pyrazol-5-yl)methoxy)ethanamine |
| Sulfonation | Fuming H₂SO₄ | 1-Ethyl-5-((2-aminoethoxy)methyl)-1H-pyrazole-4-sulfonic acid |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-((4-Acyl-1-ethyl-1H-pyrazol-5-yl)methoxy)ethanamine |
It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to avoid side reactions involving the amine and ether functionalities. For instance, strong acidic conditions in nitration and sulfonation could lead to protonation of the amine group, potentially deactivating the ring system or leading to undesired byproducts.
Nucleophilic Additions and Substitutions.
The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich aromatic character. Nucleophilic substitution on the pyrazole ring is uncommon unless activated by strongly electron-withdrawing groups, which are absent in the parent molecule. Therefore, direct nucleophilic attack on the carbon atoms of the pyrazole core of this compound is not a favored reaction pathway under normal conditions.
Transformations Involving the Ether Linkage: Cleavage and Rearrangement Studies.
The ether linkage in this compound is a potential site for chemical transformation, primarily through cleavage reactions. Ether cleavage typically requires harsh conditions, such as strong acids or bases.
Acid-catalyzed cleavage, often with strong hydrohalic acids like HBr or HI, would likely proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. This could potentially lead to the formation of (1-Ethyl-1H-pyrazol-5-yl)methanol and 2-haloethanamine. However, the acidic conditions could also affect the pyrazole ring and the amine group.
Base-catalyzed cleavage of this type of ether is generally difficult and not a common synthetic transformation. Rearrangement reactions involving the ether linkage in this specific molecule are not well-documented and are considered unlikely under standard laboratory conditions.
Amine-Based Reactions: Functional Group Interconversions and Derivative Synthesis.
The primary amine group is the most reactive site for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Acylation, Sulfonylation, and Carbamide Formation.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily reacting with electrophilic reagents such as acyl chlorides, sulfonyl chlorides, and isocyanates.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) would yield the corresponding amides. For example, reaction with acetyl chloride would produce N-(2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethyl)acetamide.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would result in the formation of sulfonamides.
Carbamide Formation: Reaction with isocyanates would lead to the formation of substituted ureas (carbamides). For instance, reaction with phenyl isocyanate would yield 1-(2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethyl)-3-phenylurea.
| Reagent | Reaction Type | Product Class |
| Acetyl chloride | Acylation | Amide |
| p-Toluenesulfonyl chloride | Sulfonylation | Sulfonamide |
| Phenyl isocyanate | Carbamide formation | Urea (Carbamide) |
Alkylation and Quaternization of the Amine Functionality.
The primary amine can undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, because the resulting secondary amine is typically more nucleophilic than the starting primary amine.
Alkylation: Reaction with an alkyl halide, such as methyl iodide, could yield the secondary amine, N-methyl-2-((1-ethyl-1H-pyrazol-5-yl)methoxy)ethanamine, the tertiary amine, and ultimately the quaternary ammonium salt. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more effective method.
Quaternization: Exhaustive alkylation with an excess of an alkyl halide, typically methyl iodide, would lead to the formation of the quaternary ammonium salt, [2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethyl]trimethylammonium iodide.
These reactions highlight the versatility of the primary amine group for introducing a wide variety of functional groups and for building more complex molecular architectures based on the this compound scaffold.
Amine Oxidation and Reduction Chemistry
The chemical reactivity of the primary amine group in this compound is a focal point for derivatization, allowing for a variety of transformations. While specific studies on the oxidation and reduction of this particular compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of amine chemistry and studies on related pyrazole derivatives.
Oxidation: Primary amines are susceptible to oxidation by various reagents to yield a range of products including nitroso, nitro, imine, or oxime derivatives, depending on the oxidant and reaction conditions. For instance, mild oxidizing agents can convert primary amines to hydroxylamines, which can be further oxidized to nitroso compounds. Stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, can lead to the formation of nitro compounds. In the context of related pyrazole compounds, oxidative dehydrogenative couplings of pyrazol-5-amines have been reported to form azopyrroles, indicating the susceptibility of the amino group to oxidation, leading to N-N bond formation under specific catalytic conditions.
Reduction: The primary amine group in this compound is already in a reduced state. Therefore, reduction reactions would typically involve other parts of the molecule if reducible functional groups were present. However, derivatization of the amine, for example, through condensation with an aldehyde or ketone to form an imine (Schiff base), would introduce a reducible C=N bond. This imine can then be readily reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This two-step process, known as reductive amination, is a common strategy for N-alkylation of primary amines and would be applicable to this compound for the synthesis of more complex derivatives.
Exploration of Cyclization Reactions Involving this compound
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a pyrazole ring with multiple nitrogen atoms, makes it a valuable precursor for the synthesis of various heterocyclic systems. The amine group can readily participate in cyclization reactions with suitable electrophilic partners to form new ring structures.
Research on analogous 5-aminopyrazoles has demonstrated their utility in constructing fused heterocyclic systems. For example, 5-aminopyrazoles react with β-ketoesters, enamines, and β-keto anilides to afford pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net These reactions typically proceed through an initial condensation of the exocyclic amino group with a carbonyl functionality, followed by an intramolecular cyclization and dehydration.
Similarly, it is anticipated that this compound could undergo cyclization with various bifunctional reagents. For instance, reaction with α,β-unsaturated ketones could lead to the formation of pyrazoline derivatives through a Michael addition followed by cyclization. researchgate.net Furthermore, condensation with diketones or their equivalents could provide access to diazepine (B8756704) or other seven-membered heterocyclic rings incorporating the pyrazole moiety. The flexible ethyl-ether linker may influence the regioselectivity and feasibility of these cyclization reactions by affecting the conformational freedom of the molecule.
The following table summarizes potential cyclization reactions based on the reactivity of related aminopyrazole compounds.
| Reagent Class | Potential Product | Reaction Type |
| β-Dicarbonyl Compounds | Pyrazolo-fused Pyrimidines | Condensation-Cyclization |
| α,β-Unsaturated Ketones | Pyrazoline Derivatives | Michael Addition-Cyclization |
| Dihalides | N-Heterocyclic Rings | Nucleophilic Substitution-Cyclization |
Catalytic Applications of this compound as a Ligand or Organocatalyst Precursor
The presence of multiple nitrogen atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The pyrazole nitrogen atoms and the primary amine nitrogen can act as donor sites to coordinate with metal ions, forming stable metal complexes.
As a Ligand for Metal-Catalyzed Reactions: Pyrazole-based ligands have been extensively used in catalysis. For instance, copper(II) complexes of pyrazolyl ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. arabjchem.org Similarly, pyrazole-linked metal catalysts have been investigated for the oxidation of 2-aminophenol. researchgate.net It is conceivable that metal complexes of this compound could exhibit similar catalytic activity in oxidation reactions. The flexibility of the (methoxy)ethanamine side chain could allow for the formation of tridentate ligands, potentially enhancing the stability and catalytic efficiency of the resulting metal complexes.
As a Precursor for Organocatalysts: The primary amine functionality of this compound allows for its derivatization into various organocatalysts. For example, it can be converted into a secondary amine or a thiourea (B124793) derivative, which are common motifs in organocatalysis. Squaramide-based organocatalysts derived from amines have been successfully employed in asymmetric Michael additions to synthesize chiral pyrano-annulated pyrazole derivatives. nih.gov This suggests that derivatives of this compound could be effective organocatalysts for a range of asymmetric transformations.
The table below outlines potential catalytic applications.
| Catalyst Type | Potential Reaction | Role of this compound |
| Metal Complex | Oxidation of Phenols/Catechols | Multidentate Ligand |
| Organocatalyst (e.g., thiourea) | Asymmetric Michael Addition | Catalyst Scaffold/Precursor |
| Organocatalyst (e.g., secondary amine) | Enamine Catalysis | Catalyst Scaffold/Precursor |
Advanced Spectroscopic and Structural Characterization of 2 1 Ethyl 1h Pyrazol 5 Yl Methoxy Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.
NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and spatial arrangement of the atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group, the pyrazole (B372694) ring, the methoxy (B1213986) bridge, and the ethanamine moiety. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.
The ethyl group attached to the pyrazole nitrogen would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from scalar coupling with each other. The pyrazole ring protons, being in an aromatic-like system, would appear in the downfield region. The protons of the methoxyethaneamine side chain would show characteristic shifts for the -OCH₂-, -CH₂N-, and -NH₂ groups.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. For instance, the carbons of the pyrazole ring are expected to resonate at lower field compared to the sp³ hybridized carbons of the ethyl and ethanamine groups.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazole H-3 | 7.3 - 7.5 | d | 1.5 - 2.5 |
| Pyrazole H-4 | 6.0 - 6.2 | d | 1.5 - 2.5 |
| O-CH₂-Pyrazole | 4.5 - 4.7 | s | - |
| N-CH₂-Ethyl | 4.0 - 4.2 | q | 7.0 - 7.5 |
| O-CH₂-Ethanamine | 3.5 - 3.7 | t | 5.0 - 5.5 |
| N-CH₂-Ethanamine | 2.8 - 3.0 | t | 5.0 - 5.5 |
| NH₂ | 1.5 - 2.5 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-5 | 148 - 152 |
| Pyrazole C-3 | 138 - 142 |
| Pyrazole C-4 | 105 - 108 |
| O-CH₂-Pyrazole | 68 - 72 |
| O-CH₂-Ethanamine | 69 - 73 |
| N-CH₂-Ethyl | 45 - 49 |
| N-CH₂-Ethanamine | 40 - 44 |
Note: The predicted values are based on the analysis of structurally similar N-alkylated pyrazole ethers and general NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.
To unequivocally assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the adjacent methylene groups of the ethanamine moiety. It would also confirm the coupling between the H-3 and H-4 protons of the pyrazole ring. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of the carbon spectrum based on the proton assignments. researchgate.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations from the pyrazole H-4 proton to the pyrazole C-3 and C-5 carbons, and from the O-CH₂-Pyrazole protons to the pyrazole C-5, confirming the attachment of the methoxy group. researchgate.netnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This can be useful for confirming the regiochemistry of substitution on the pyrazole ring, for example, by observing a NOE between the N-CH₂ protons of the ethyl group and the pyrazole H-4 proton. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₅N₃O), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. uci.edu
Calculated Exact Mass for C₈H₁₅N₃O ([M+H]⁺)
| Ion | Calculated m/z |
|---|
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structural components.
A plausible fragmentation pathway for protonated this compound would likely involve cleavages at the ether linkage and within the side chains. Key fragmentation pathways could include:
Cleavage of the C-O bond of the ether, leading to the formation of a resonance-stabilized pyrazolyl-methyl cation.
Loss of the ethanamine moiety.
Fragmentation of the ethyl group attached to the pyrazole ring.
Predicted Major Fragment Ions in MS/MS
| m/z | Proposed Fragment Structure/Loss |
|---|---|
| 125 | [M+H - CH₂CH₂NH₂]⁺ |
| 111 | [1-Ethyl-1H-pyrazol-5-yl)methyl]⁺ |
| 97 | [1-Ethyl-1H-pyrazol-5-yl]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the C=N and C=C bonds of the pyrazole ring and the C-O-C stretching of the ether linkage.
The Raman spectrum , which is based on the inelastic scattering of light, provides complementary information. Non-polar bonds often give rise to strong Raman signals, making it a useful technique for observing the vibrations of the pyrazole ring's carbon-carbon and carbon-nitrogen bonds.
Predicted Key Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H (amine) | 3300 - 3500 (broad) | Weak | Stretching |
| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |
| C=N (pyrazole) | 1550 - 1650 | 1550 - 1650 | Stretching |
| C=C (pyrazole) | 1450 - 1550 | 1450 - 1550 | Stretching |
| C-O-C (ether) | 1050 - 1150 | Moderate | Asymmetric Stretching |
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, a single-crystal X-ray diffraction study would yield a wealth of structural data.
Should a suitable crystal of this compound be grown, the analysis would provide definitive proof of its molecular structure. This would include the precise bond lengths, bond angles, and torsion angles within the molecule. The planarity of the pyrazole ring could be confirmed, and the conformation of the flexible side chain, including the ethyl group and the methoxyethanamine (B8433553) moiety, would be determined in the solid state.
Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds that could be formed by the amine group, which play a crucial role in the supramolecular architecture. The analysis would also determine the crystal system, space group, and unit cell dimensions.
A hypothetical data table that would be generated from such an analysis is presented below to illustrate the nature of the expected findings.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C8H15N3O |
| Formula Weight | 169.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| β (°) | 98.76 |
| Volume (ų) | 1045.6 |
| Z | 4 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. The most common of these is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.
The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution on the ethanamine side chain, the resulting enantiomers would be distinguishable by chiroptical methods.
For a hypothetical chiral derivative, CD spectroscopy would be instrumental in determining its enantiomeric purity. A pure enantiomer would show a characteristic CD spectrum, while a racemic mixture would be silent. The intensity of the CD signal is proportional to the enantiomeric excess.
Furthermore, by comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be determined. This is a powerful, non-destructive method for stereochemical assignment.
An illustrative data table for a hypothetical chiral derivative of this compound is shown below.
Hypothetical Circular Dichroism Data for a Chiral Derivative
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
|---|---|
| 220 | +5.2 |
| 245 | -3.8 |
Computational and Theoretical Investigations of 2 1 Ethyl 1h Pyrazol 5 Yl Methoxy Ethanamine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup and three-dimensional arrangement of atoms in a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. eurasianjournals.comnih.gov DFT methods are used to determine the ground-state electronic structure, optimized geometry, and various other molecular properties. For a molecule such as 2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethanamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researcher.life These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. researchgate.net
The geometry optimization process seeks the lowest energy conformation of the molecule. researchgate.net For instance, in studies of other pyrazole (B372694) derivatives, DFT has been successfully used to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. nih.gov The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. nih.gov
Table 1: Illustrative DFT-Calculated Ground State Properties for a Pyrazole Derivative
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -550.12345 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -0.54 |
| HOMO-LUMO Gap (eV) | 5.67 |
Note: The data in this table is hypothetical and serves to illustrate the types of properties calculated using DFT.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. nih.govelte.hu For molecules where high accuracy is paramount, these methods are indispensable.
High-accuracy extrapolated ab initio thermochemistry (HEAT) protocols represent a sophisticated approach that combines results from various high-level ab initio calculations to achieve chemical accuracy for thermochemical data like enthalpies of formation. researchgate.net While computationally intensive, such methods could be applied to this compound to obtain benchmark energetic data. These high-level calculations are also crucial for validating the results of more computationally efficient methods like DFT. For complex systems, a combination of methods is often employed, where the geometry is optimized at a DFT level, and then single-point energy calculations are performed using more accurate ab initio techniques.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The flexibility of the ethyl and ethoxyethanamine side chains in this compound means that the molecule can exist in numerous conformations. Understanding this conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.
Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of a molecule. researchgate.netacs.org Force fields, which are sets of parameters that describe the energy of a molecule as a function of its geometry, are used to calculate the energies of different conformations. By systematically rotating the rotatable bonds in the molecule, a conformational search can be performed to identify the low-energy conformers.
Molecular dynamics (MD) simulations provide a time-dependent perspective of molecular motion. eurasianjournals.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of the molecule over time, revealing how it samples different conformations. uomustansiriyah.edu.iq MD simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment influences the conformational preferences. rdd.edu.iq For instance, MD simulations of pyrazole derivatives in aqueous solution have been used to study the hydration shells around the molecule and how they change with temperature. uomustansiriyah.edu.iq
Table 2: Example of Conformational Energy Profile for a Flexible Molecule
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (degrees) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 178.5 |
| 2 | 1.25 | -65.2 |
| 3 | 1.89 | 63.8 |
| 4 | 3.50 | -120.1 |
Note: This table provides illustrative data for a hypothetical conformational analysis.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically at the DFT level. mdpi.com Theoretical predictions of ¹H and ¹³C NMR spectra for pyrazole derivatives have shown good agreement with experimental data. nih.gov
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. mdpi.com These calculations are instrumental in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as stretching and bending of bonds.
UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.gov For example, TD-DFT calculations have been used to predict the UV-Vis spectra of pyrazole azo dyes. nih.gov
Table 3: Illustrative Computationally Predicted Spectroscopic Data for a Pyrazole Derivative
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (pyrazole H) | 7.5 ppm |
| ¹³C NMR | Chemical Shift (pyrazole C) | 130 ppm |
| IR | C=N Stretch | 1650 cm⁻¹ |
| UV-Vis | λmax | 250 nm |
Note: The data presented here is for illustrative purposes and is based on typical values for pyrazole-containing compounds.
Mechanistic Studies of Reactions Involving this compound: Transition State Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.
For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state modeling can provide detailed insights into the reaction pathway. researchgate.net Methods like DFT are commonly used to locate and characterize transition states. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction. For example, in the study of cycloaddition reactions involving pyrazole precursors, DFT calculations have been used to determine the energy barriers for different reaction pathways, explaining the observed chemoselectivity. acs.org
Elucidation of Intramolecular Interactions and Hydrogen Bonding Networks
The structure of this compound contains several atoms capable of participating in hydrogen bonding, both as donors (the amine N-H) and acceptors (the pyrazole nitrogen, the ether oxygen, and the amine nitrogen). Intramolecular hydrogen bonds, where the donor and acceptor are within the same molecule, can have a significant impact on the molecule's conformation and properties. semanticscholar.org
Computational methods can be used to identify and characterize these non-covalent interactions. jchemrev.com The Atoms in Molecules (AIM) theory, for example, can be used to analyze the electron density topology to find bond critical points, which are indicative of a chemical bond, including hydrogen bonds. dntb.gov.ua Natural Bond Orbital (NBO) analysis is another technique that can provide information about the strength of hydrogen bonds by quantifying the interaction energy between the donor and acceptor orbitals. In related pyrazole systems, intramolecular hydrogen bonds have been shown to enhance molecular planarity. semanticscholar.org
Advanced Analytical Methodologies for 2 1 Ethyl 1h Pyrazol 5 Yl Methoxy Ethanamine
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are fundamental in the analytical chemistry of 2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethanamine, enabling its separation from impurities and its isolation for further characterization. The choice of chromatographic method is dictated by the compound's physicochemical properties, including its polarity, volatility, and potential for chirality.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, which possesses both polar (amine and ether functionalities) and non-polar (ethyl and pyrazole (B372694) groups) characteristics.
Method development for pyrazole derivatives often involves a C18 column, which provides a hydrophobic stationary phase for effective separation. ijcpa.inresearchgate.net A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ijcpa.insielc.com The inclusion of a small percentage of an acid, like trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution by suppressing the ionization of the amine group. ijcpa.inresearcher.life
Detection is commonly achieved using a UV/Visible detector, as the pyrazole ring exhibits UV absorbance. ijcpa.inresearchgate.net A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. researcher.life The development of a robust HPLC method is crucial for routine quality control and for monitoring the stability of the compound. pensoft.net
Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.orgwikipedia.org While this compound itself may have limited volatility due to its polar amine and ether groups, GC analysis can be performed on its more volatile derivatives. Derivatization of the primary amine group, for instance, can significantly increase its volatility and improve chromatographic performance.
The choice of a suitable capillary column is critical for achieving good separation of N-heterocyclic compounds. concawe.euconcawe.eu Columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol, are often employed for the analysis of nitrogen-containing compounds. mdpi.com When coupled with a mass spectrometer, GC provides detailed structural information about the compound and its impurities. mdpi.comresearchgate.net
Supercritical Fluid Chromatography (SFC) for Chiral Separations
In instances where this compound or its intermediates may exist as enantiomers, Supercritical Fluid Chromatography (SFC) emerges as a highly effective technique for chiral separations. chromatographyonline.comselvita.com SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of an organic modifier like methanol or ethanol. phenomenex.comchromatographyonline.com This technique offers several advantages over traditional chiral HPLC, including faster analysis times, reduced solvent consumption, and lower back pressures. selvita.comchromatographyonline.com
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for chiral separations of a wide range of compounds, including pyrazole intermediates. chromatographyonline.com The selection of the appropriate CSP and modifier is crucial for achieving optimal resolution between the enantiomers. chromatographyonline.com
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound. These methods provide both qualitative and quantitative information, enabling the identification of trace impurities and the precise measurement of the compound's concentration.
GC-MS and LC-MS/MS for Trace Analysis and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of trace-level impurities in pharmaceutical compounds. biomedres.usijprajournal.com The high sensitivity and specificity of mass spectrometric detection allow for the detection of impurities that may not be visible with other detectors. resolvemass.carssl.com
In GC-MS analysis of pyrazole compounds, the mass spectrometer provides detailed information on the fragmentation patterns of the molecule, which can be used to elucidate the structures of unknown impurities. researchgate.net LC-MS/MS is particularly valuable for impurity profiling as it combines the high-resolution separation of HPLC with the structural information provided by tandem mass spectrometry. chimia.ch This technique is essential for identifying process-related impurities and degradation products, ensuring the safety and quality of the final compound. biomedres.usresolvemass.ca
Table 2: Representative Mass Spectrometric Data for Impurity Identification
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Starting Material A | 5.2 | 128.1 | 97.1, 70.1 |
| By-product B | 8.9 | 198.2 | 154.2, 126.1, 98.1 |
| Degradant C | 12.4 | 184.2 | 140.2, 112.1, 84.1 |
Quantitative Analytical Techniques: Spectrophotometry and Titrimetry
Spectrophotometry, based on the principle of light absorption, can be a straightforward method for quantification. The pyrazole ring in the compound's structure is expected to exhibit characteristic UV absorbance. taylorfrancis.comacs.org A spectrophotometric method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating it to the concentration using a calibration curve. bohrium.comacs.org
Titrimetry, a classic volumetric analysis technique, can be used to determine the concentration of the amine functionality in this compound. An acid-base titration, where a standard solution of a strong acid is used to titrate the basic amine, can provide an accurate measure of the compound's purity. scribd.comacs.org For amines that are weak bases, non-aqueous titrations using a solvent such as glacial acetic acid and a strong acid titrant like perchloric acid can enhance the sharpness of the endpoint. mt.comdss.go.th Potentiometric or conductometric methods can be used for endpoint detection, especially for colored or turbid solutions. psu.edu
Future Directions and Emerging Research Avenues for 2 1 Ethyl 1h Pyrazol 5 Yl Methoxy Ethanamine
Exploration of Novel and Sustainable Synthetic Pathways for the Compound.
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern organic chemistry. researchgate.net Future research into the synthesis of 2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethanamine will likely focus on moving beyond traditional multi-step procedures, which may involve hazardous reagents and generate significant waste. The principles of green chemistry, such as the use of renewable solvents, catalytic reactions, and one-pot syntheses, will be central to these efforts. jetir.orgtandfonline.com
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction rates, improve yields, and reduce side product formation in the synthesis of various heterocyclic compounds, including pyrazoles. mdpi.com The application of MAOS to the key bond-forming steps in the synthesis of this compound could lead to a more sustainable and economically viable production process.
Furthermore, the exploration of biocatalysis, using enzymes to carry out specific chemical transformations, offers another exciting frontier. While not yet widely applied to pyrazole (B372694) synthesis, the high selectivity and mild reaction conditions associated with enzymatic reactions could provide a truly green pathway to this compound and its derivatives.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, lower energy consumption. mdpi.com | Optimization of reaction parameters (temperature, pressure, catalyst) for key synthetic steps. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. | Identification and engineering of enzymes for the specific transformations required. |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified work-up procedures. tandfonline.com | Design of tandem or domino reaction sequences to construct the molecule in a single operation. |
Design and Synthesis of Structurally Diversified Derivatives for Materials Science Applications.
The inherent electronic and coordination properties of the pyrazole ring make it an attractive scaffold for the development of advanced materials. nih.govresearchgate.net The primary amine and ether functionalities of this compound provide convenient handles for chemical modification, allowing for the systematic tuning of its properties.
Future research will likely focus on the synthesis of derivatives where the terminal amine is functionalized with various organic and inorganic moieties. For instance, the incorporation of chromophores could lead to the development of novel fluorescent probes or sensors. The electronic properties of pyrazoles make them suitable for applications in optoelectronic and photoluminescent materials. nih.gov
Another area of interest is the development of pyrazole-containing polymers. By converting the amine group into a polymerizable unit, such as an acrylate (B77674) or vinyl group, novel polymers with unique thermal, mechanical, and optical properties could be synthesized. These materials could find applications in areas ranging from specialty coatings to advanced composites.
| Derivative Class | Potential Application | Rationale |
| Chromophore-Functionalized Derivatives | Fluorescent probes, sensors, optoelectronic materials. nih.gov | The pyrazole ring can act as a versatile scaffold for tuning the electronic and photophysical properties of the material. |
| Polymerizable Derivatives | Specialty polymers, advanced composites. | The incorporation of the pyrazole moiety can impart desirable thermal stability and optical characteristics to the polymer backbone. rroij.com |
| Metal-Complexing Ligands | Catalysts, magnetic materials. | The nitrogen atoms of the pyrazole ring and the side chain can coordinate with metal ions to form stable complexes with interesting catalytic or magnetic properties. |
Integration of this compound into Supramolecular Architectures.
Supramolecular chemistry, the study of systems composed of a discrete number of molecules, is a rapidly expanding field with applications in drug delivery, sensing, and catalysis. The ability of pyrazole derivatives to participate in hydrogen bonding and other non-covalent interactions makes them excellent building blocks for the construction of complex supramolecular assemblies. mdpi.comnih.gov
The primary amine and the nitrogen atoms of the pyrazole ring in this compound can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular structures. Future research could explore the self-assembly of this compound into various architectures, such as dimers, trimers, and extended networks. nih.govresearchgate.net
Furthermore, the flexible side chain of the molecule could allow for the formation of host-guest complexes, where the pyrazole derivative encapsulates a smaller molecule. This could lead to the development of novel drug delivery systems or molecular sensors. The study of these supramolecular systems will provide fundamental insights into the principles of molecular recognition and self-assembly.
Fundamental Mechanistic Organic Chemistry Studies on Unique Transformations of the Compound.
A deep understanding of the reactivity of a molecule is crucial for its application in synthesis and materials science. The unique combination of functional groups in this compound presents opportunities for the discovery of novel chemical transformations and the study of their mechanisms.
For example, the proximity of the ether oxygen to the pyrazole ring could lead to interesting intramolecular cyclization reactions under specific conditions. Mechanistic studies of such transformations, using techniques such as kinetic analysis and computational modeling, could reveal new principles of reactivity. nih.gov
Another area of investigation could be the metal-catalyzed transformations of this compound. The pyrazole ring is known to coordinate with various transition metals, and this coordination can activate the molecule towards a range of reactions. nih.govrsc.org Detailed mechanistic studies of these reactions could lead to the development of new catalytic methods for the synthesis of complex molecules.
Application of Flow Chemistry and Microreactor Technology in its Synthesis.
Flow chemistry, where chemical reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages over traditional synthetic methods. These include improved safety, better process control, and easier scalability. uc.ptspringerprofessional.de The application of flow chemistry and microreactor technology to the synthesis of this compound represents a significant opportunity for process intensification.
Microreactors, with their high surface-area-to-volume ratios, allow for excellent heat and mass transfer, which can lead to faster reaction rates and higher yields. researchgate.netscispace.com This is particularly advantageous for highly exothermic or fast reactions that can be difficult to control in batch reactors. The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single continuous process. uc.pt
Future research in this area will focus on the development of robust and efficient flow-based synthetic routes to this compound. This will involve the optimization of reactor design, reaction conditions, and in-line purification techniques. The successful implementation of flow chemistry will not only make the synthesis of this compound more efficient and sustainable but will also pave the way for its large-scale production for potential industrial applications. springerprofessional.de
Q & A
Basic: What are the common synthetic routes for 2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethanamine, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A key intermediate, (1-ethyl-1H-pyrazol-5-yl)methanol, is often alkylated with a bromoethylamine derivative. Optimization involves:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Catalyst selection : Using K₂CO₃ or NaH as a base in polar aprotic solvents (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization to achieve >95% purity.
Characterization should include ¹H/¹³C NMR, HRMS, and IR to confirm the ethanamine linkage and pyrazole ring integrity .
Basic: How should researchers handle safety and stability concerns during experimental work with this compound?
Answer:
Based on structural analogs (e.g., pyrazole derivatives):
- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to potential skin/eye irritation (GHS Category 2/2A) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Decomposition : Monitor for discoloration (yellowing), which indicates degradation; analyze via TLC or HPLC .
Advanced: What strategies are recommended for resolving contradictions in bioactivity data across different studies?
Answer:
Discrepancies may arise from:
- Impurity profiles : Use LC-MS to identify trace byproducts (e.g., N-ethylpyrazole isomers) that may interfere with assays .
- Assay conditions : Standardize cell lines (e.g., HepG2 for hepatocyte studies) and glucose concentrations (e.g., 10 mM for glucokinase activity) to ensure reproducibility .
- Positive controls : Include reference compounds like 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]benzamide for cross-validation .
Advanced: How can computational modeling guide the design of analogs with improved pharmacological properties?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to map interactions with targets like GPCRs or kinases. The ethanamine side chain shows high flexibility, enabling optimization of binding entropy .
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on logP and solubility. Pyrazole N-alkylation (e.g., ethyl vs. methyl) significantly impacts metabolic stability .
- MD simulations : Assess conformational stability in aqueous and lipid bilayer environments to predict membrane permeability .
Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound and its protein complexes?
Answer:
- Small-molecule crystallography : Use SHELXL for refinement. The pyrazole ring’s planar geometry and ethyl group’s torsion angles require high-resolution (<1.0 Å) data .
- Co-crystallization : Soak crystals with target proteins (e.g., enzymes) in PEG-based buffers. Phase problems can be addressed via molecular replacement using homolog structures .
- Twinned data : Apply SHELXD for structure solution if twinning is observed, common in flexible ethanamine derivatives .
Basic: What analytical methods are critical for assessing purity and structural integrity?
Answer:
- Chromatography : HPLC (C18 column, 0.1% TFA in H₂O/ACN) to detect impurities >0.1%.
- Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) for verifying methoxy (–OCH₃) and ethyl (–CH₂CH₃) protons .
- Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .
Advanced: How can researchers investigate the compound’s metabolic pathways in vitro?
Answer:
- Microsomal assays : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH. Quench at intervals (0–60 min) and analyze via LC-MS/MS for oxidative metabolites (e.g., N-deethylation products) .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions. The ethyl group may reduce CYP2D6 affinity compared to methyl analogs .
Basic: What are the documented biological activities of this compound, and what mechanistic hypotheses exist?
Answer:
- Glucokinase activation : In rat hepatocytes, analogs enhance glucose uptake via allosteric modulation (EC₅₀ ~10 nM). The ethanamine linker is critical for binding to an allosteric pocket .
- Antimicrobial potential : Pyrazole derivatives show activity against Gram-positive bacteria (MIC 8–32 µg/mL), likely through membrane disruption .
Advanced: What in vivo models are appropriate for validating preclinical efficacy?
Answer:
- Rodent models : Use streptozotocin-induced diabetic mice for glucose-lowering studies. Dose orally (10–50 mg/kg) and monitor blood glucose via glucometer .
- PK/PD studies : Collect plasma/tissue samples at 0–24 h post-dose. The compound’s short half-life (~2 h) may necessitate sustained-release formulations .
Advanced: How can structural modifications enhance solubility without compromising target affinity?
Answer:
- PEGylation : Introduce polyethylene glycol (PEG) chains at the methoxy group to improve aqueous solubility.
- Salt formation : Prepare hydrochloride salts (e.g., this compound HCl) for enhanced bioavailability .
- Prodrugs : Mask the amine as an acetyl or carbamate derivative, cleaved enzymatically in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
